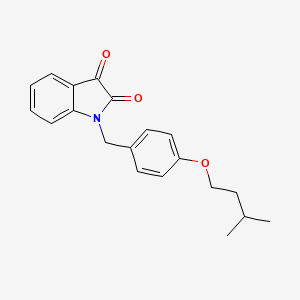

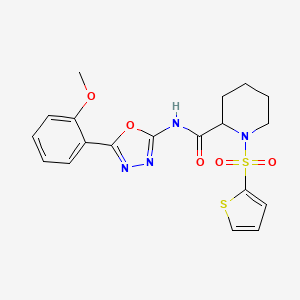

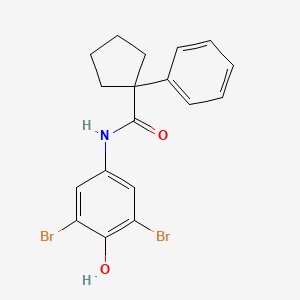

1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .

Synthesis Analysis

Isoindolines are synthesized using various methods . A green synthesis technique for isoindolines/dioxoisoindolines has been developed . This involves the use of simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds .科学的研究の応用

Synthetic Versatility and Heterocyclic Compound Formation

1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione, related to isatins, is recognized for its synthetic versatility. It serves as a crucial substrate for generating a wide array of heterocyclic compounds, such as indoles and quinolines. These compounds are not only pivotal in drug synthesis but also play a significant role in diverse organic synthesis methodologies. The capacity of isatins, including derivatives like this compound, to act as precursors for these complex molecules underscores their importance in advancing synthetic organic chemistry and pharmaceutical sciences (Garden & Pinto, 2001).

Photocatalytic and Copper(II)-Catalyzed Reactions

Research has highlighted the compound's role in photocatalytic and copper(II)-catalyzed reactions, leading to the formation of structurally diverse benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives. These reactions showcase the compound's adaptability in various chemical environments, contributing to the field of catalysis and material science. Notably, these methodologies offer a pathway to synthesize complex molecular frameworks with potential applications in drug development and materials engineering (Liu & Sun, 2012).

Biological and Pharmacological Applications

In addition to its synthetic applications, this compound's derivatives have been explored for their biological and pharmacological properties. Investigations into these derivatives reveal significant antiproliferative activity against various cancer cell lines, indicating the compound's potential as a lead for anticancer drug development. The exploration of its derivatives in pharmacological studies demonstrates the compound's utility in medicinal chemistry, providing a foundation for future research into novel therapeutics (Park et al., 2003).

将来の方向性

Isoindolines are the focus of much research because of being an important family of compounds present in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Therefore, the future directions of “1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione” could be in the development of new drugs and in the treatment of diseases like Alzheimer’s .

作用機序

Target of Action

It’s known that isoindoline derivatives, to which this compound belongs, have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .

Mode of Action

Isoindoline derivatives are known to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .

Biochemical Pathways

It’s known that isoindoline derivatives can inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .

Pharmacokinetics

It’s known that isoindoline derivatives have been tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .

Result of Action

Isoindoline derivatives have been found to display a wide array of biological activity , suggesting that they could have diverse molecular and cellular effects.

特性

IUPAC Name |

1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-14(2)11-12-24-16-9-7-15(8-10-16)13-21-18-6-4-3-5-17(18)19(22)20(21)23/h3-10,14H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMJCWLBRYOVRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2959277.png)

![[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol](/img/structure/B2959287.png)

![2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid](/img/structure/B2959292.png)

![2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2959293.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2959295.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione;hydrochloride](/img/structure/B2959296.png)